![molecular formula C15H14FNO4S B2862180 N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 358393-50-7](/img/structure/B2862180.png)

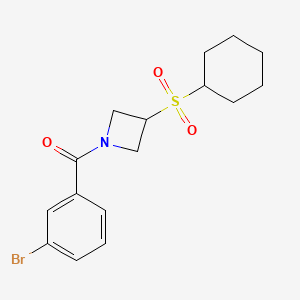

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

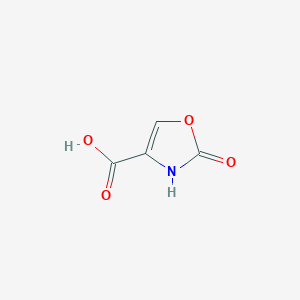

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMS belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.

Wissenschaftliche Forschungsanwendungen

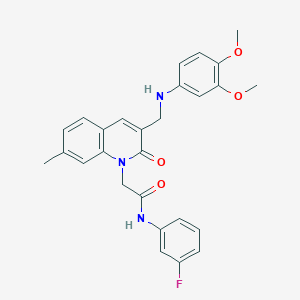

Chromatographic Applications

The use of fluorosurfactants, similar to N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has been explored in micellar electrokinetic capillary chromatography (MEKC). These compounds, characterized by conductometric titration, have shown increased efficiency and selectivity differences in MEKC systems compared to traditional surfactants like sodium dodecyl sulfate, suggesting their potential in enhancing chromatographic analyses (R. de Ridder et al., 2001).

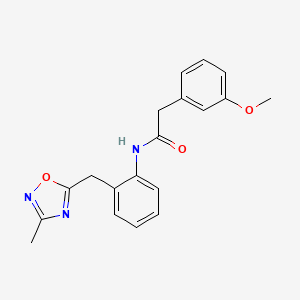

NMDA Receptor Antagonists

Research into NMDA (N-methyl-D-aspartate) receptors, which are crucial for neuronal communication, has identified sulfonamide derivatives as promising NR1/NR2A receptor antagonists. These compounds, including N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs, have shown potential in modulating glutamate and glycine-gated ion channels, presenting a new avenue for investigating neurological disorders and their treatments (E. Bettini et al., 2010).

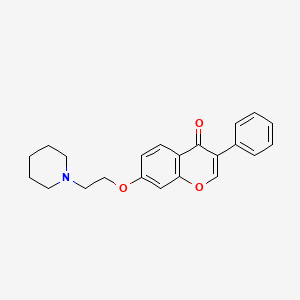

Polymer Electrolytes Synthesis

The synthesis of guanidinium-functionalized anion exchange polymer electrolytes through activated fluorophenyl-amine reactions demonstrates the versatility of N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in materials science. This method offers precise control over cation functionality and stability, opening up possibilities in creating more efficient energy storage and conversion devices (D. Kim et al., 2011).

Fluorogenic Labeling for Neurotransmitter Analysis

The compound has also been implicated in the development of fluorogenic labeling reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), for the in vivo analysis of amino acid neurotransmitters. This application is crucial for studying the dynamics of neurotransmitters in neurological disorders, providing a tool for rapid and sensitive detection of changes in neurotransmitter levels (C. Klinker & M. Bowser, 2007).

Herbicide Resistance and Agricultural Biotechnology

In agricultural biotechnology, research into glyphosate (N-phosphonomethyl-glycine) resistance has led to the development of genetically modified crops that can withstand glyphosate application, enhancing weed control without harming the crop. This area, while not directly involving N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, provides a context for understanding how modifications to glycine derivatives can result in significant agricultural advancements (L. Pollegioni et al., 2011).

Eigenschaften

IUPAC Name |

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYEJAIONGROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2862100.png)

![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)

![1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2862116.png)

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)